Cas no 832142-14-0 (Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-)
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- structure](https://ja.kuujia.com/scimg/cas/832142-14-0x500.png)
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- 化学的及び物理的性質
名前と識別子
-
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
- 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid
- 2-(1-methylsulfonyloxycyclopropyl)acetic acid
- 2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
- 1-[(Methylsulfonyl)oxy]cyclopropaneacetic acid (ACI)
- 2-(1′-Mesyloxycyclopropyl)acetic acid
- 2-[1-(Methanesulfonyloxy)cyclopropyl]acetic acid
- C6H10O5S
- JBTKTZMLGKJGPH-UHFFFAOYSA-N
- CS-0181573
- 2-(1-((Methylsulfonyl)oxy)cyclopropyl)aceticacid
- SCHEMBL3016422
- MFCD20645455
- BS-17708
- 832142-14-0
- DTXSID30473501
- AKOS030592495
- [1-(METHANESULFONYLOXY)CYCLOPROPYL]ACETIC ACID
- C76660
-
- MDL: MFCD20645455
- インチ: 1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
- InChIKey: JBTKTZMLGKJGPH-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1(CC1)OS(C)(=O)=O)O
計算された属性
- せいみつぶんしりょう: 194.02489459g/mol
- どういたいしつりょう: 194.02489459g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD713696)
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A140040-250mg |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 97% | 250mg |
$69.0 | 2025-03-05 | |
eNovation Chemicals LLC | Y1077441-100mg |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- |
832142-14-0 | 95% | 100mg |
$85 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252243-250mg |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 98% | 250mg |
¥708.00 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M75690-250mg |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 97% | 250mg |
¥486.0 | 2024-07-19 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1218-1g |
2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid |
832142-14-0 | 95% | 1g |
$812 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M75690-100mg |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 97% | 100mg |
¥230.0 | 2024-07-19 | |
eNovation Chemicals LLC | Y1214904-1g |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 95% | 1g |
$820 | 2024-07-23 | |
Chemenu | CM255214-1g |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 95+% | 1g |
$842 | 2023-02-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX890-200mg |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- |
832142-14-0 | 97% | 200mg |
224.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | Y1077441-250mg |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- |
832142-14-0 | 95% | 250mg |
$120 | 2024-06-07 |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Solvents: Diethyl ether ; 20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid , Water Solvents: Water ; 0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride , Acetonitrile , Water ; rt; 22 h, 40 °C
ごうせいかいろ 4
2.1 Solvents: Diethyl ether
3.1 Reagents: Pyridine , Water Solvents: Dichloromethane
3.2 Solvents: Tetrahydrofuran
ごうせいかいろ 5
ごうせいかいろ 6
2.1 Reagents: Periodic acid (H5IO6) , Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile , Water
ごうせいかいろ 7
2.1 Reagents: Pyridine , Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
ごうせいかいろ 8
1.2 Reagents: Water
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether , Water ; 0 °C; 16 h, rt
ごうせいかいろ 9
ごうせいかいろ 10
1.2 Solvents: Tetrahydrofuran
ごうせいかいろ 11
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 20 °C; 8 h, 60 °C
ごうせいかいろ 12
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, 20 °C
ごうせいかいろ 13
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 4 h, 0 °C
1.4 Reagents: Water
1.5 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether , Water ; 0 °C; 16 h, rt
ごうせいかいろ 14
1.2 Reagents: Water ; 0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 4 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether , Water ; 0 °C; 16 h, rt
ごうせいかいろ 15
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) , Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile , Water
ごうせいかいろ 16
1.2 Solvents: Diethyl ether ; 60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ; 0 °C
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, 20 °C
ごうせいかいろ 17
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride , Acetonitrile , Water ; rt; 22 h, 40 °C
ごうせいかいろ 18
1.2 Solvents: Diethyl ether ; 0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ; rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ; 20 °C; 8 h, 60 °C
ごうせいかいろ 19
1.2 Solvents: Methanol ; 20 °C
1.3 Reagents: Oxygen ; 1 atm, 20 °C; 48 h, 1 atm, 50 °C; 50 °C → rt
2.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ; 0 °C
2.2 Solvents: Diethyl ether ; 0 °C; 18 h, 25 °C
2.3 Reagents: Water
3.1 Reagents: Pyridine Solvents: Dichloromethane ; rt
3.2 30 min, rt; 18 h, 20 °C
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
3.4 Reagents: Hydrogen peroxide Solvents: Water ; 20 °C; 8 h, 60 °C
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Raw materials
- ethyl 3,3-diethoxypropanoate
- Cyclopropanol, 1-(phenylmethyl)-, 1-methanesulfonate
- Ethylmagnesium Bromide (3M in Et2O)
- Methyl phenylacetate
- 1-(2,2-dimethoxyethyl)cyclopropan-1-ol
- Cyclopropanol, 1-(2,2-diethoxyethyl)-, 1-methanesulfonate
- Cyclopropanol, 1-(2,2-dimethoxyethyl)-, 1-methanesulfonate
- 1-Benzylcyclopropan-1-ol
- 1-(2,2-diethoxyethyl)cyclopropan-1-ol
- methyl 3,3-dimethoxypropanoate
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Preparation Products
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- 関連文献
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-に関する追加情報
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- (CAS No. 832142-14-0): A Comprehensive Overview
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, identified by its CAS number 832142-14-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropane ring and a functional group that includes a methylsulfonyloxy moiety, has garnered attention for its potential applications in drug development and as an intermediate in synthetic pathways.
The unique structural features of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- make it a versatile building block in medicinal chemistry. The cyclopropane ring, known for its strain and reactivity, introduces a high degree of flexibility and potential for further functionalization. This characteristic is particularly valuable in the design of novel therapeutic agents where precise molecular interactions are crucial.
The presence of the methylsulfonyl group enhances the compound's electronic properties, making it a suitable candidate for further derivatization. This group is often employed in pharmaceuticals to improve solubility, metabolic stability, and binding affinity to biological targets. The combination of these features positions Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- as a promising candidate for various applications in drug discovery and synthesis.
In recent years, there has been growing interest in the development of compounds containing cyclopropane moieties due to their unique biological activities. Studies have shown that cyclopropanes can modulate enzyme activity and interact with biological receptors in ways that are distinct from other cyclic structures. This has led to investigations into their potential as pharmacophores in the design of new drugs.
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- has been explored in several research contexts. One notable area is its use as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with anti-inflammatory, antimicrobial, and anticancer properties. The methylsulfonyl group has been particularly highlighted for its ability to enhance the pharmacological profile of derived molecules.
Recent advancements in synthetic methodologies have further expanded the utility of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-. New techniques have enabled more efficient and scalable production of this compound, facilitating its incorporation into complex synthetic schemes. These improvements have opened up new avenues for drug discovery and have allowed researchers to explore more diverse chemical space.
The compound's potential extends beyond pharmaceutical applications. It has also been investigated as a key intermediate in materials science and polymer chemistry. The cyclopropane ring's reactivity makes it a valuable component in the development of novel polymers with tailored properties. These materials could find applications in various industries, including electronics and biomedicine.
The chemical synthesis of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- involves multiple steps that require precise control over reaction conditions. Advanced catalytic systems have been developed to facilitate these transformations while maintaining high yields and purity. These innovations highlight the compound's importance as a synthetic intermediate and underscore the ongoing efforts to optimize its production.
Evaluation of the compound's pharmacological properties has revealed several promising avenues for therapeutic intervention. Preclinical studies have demonstrated that derivatives of this compound exhibit significant biological activity across various disease models. These findings have prompted further investigation into its potential as a lead compound for drug development.
The safety profile of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- is another critical aspect that has been thoroughly examined. Extensive toxicological studies have been conducted to assess its potential effects on living systems. These studies have provided valuable insights into its metabolic pathways and interactions with biological targets, contributing to a comprehensive understanding of its safety profile.
The integration of computational methods into the study of this compound has accelerated the discovery process. Molecular modeling techniques have been employed to predict how different derivatives might interact with biological targets. This approach has allowed researchers to design more effective molecules with higher precision.
The future prospects for Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- are vast and exciting. Continued research is expected to uncover new applications and expand its role in pharmaceutical and materials science industries. As synthetic methodologies evolve and our understanding of biological systems deepens, this compound is poised to play an increasingly significant role in scientific innovation.
832142-14-0 (Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-) 関連製品
- 2228820-38-8(3-(4-chloro-1-ethyl-1H-imidazol-5-yl)oxypiperidine)
- 1788561-89-6(N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide)
- 2178771-48-5(1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole)
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 91799-71-2(1-Chloro-8-iodonaphthalene)
- 2229438-48-4((4-chloro-1-ethyl-1H-imidazol-5-yl)methanethiol)
- 1806741-05-8(3-Hydroxy-6-nitro-4-(trifluoromethoxy)pyridine-2-acetonitrile)
- 60611-59-8(5-benzylpyridine-2-carboxylic acid)
- 98489-78-2(2-(dimethylamino)benzene-1-sulfonamide)
- 16176-35-5(3-(1H-Pyrrol-1-yl)indolin-2-one)
